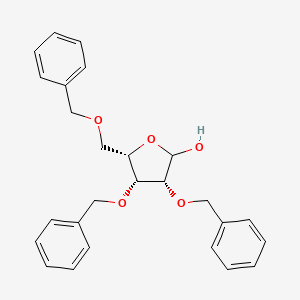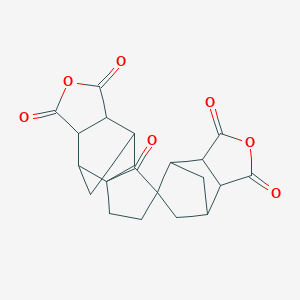
CpODA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) is an alicyclic tetracarboxylic dianhydride known for its unique chemical structure and properties. It is primarily used in the synthesis of colorless polyimides, which are valued for their excellent thermal stability, mechanical properties, and optical transparency .
Preparation Methods
Synthetic Routes and Reaction Conditions: CpODA is synthesized through the polycondensation of cyclopentanone bis-spironorbornane with aromatic dianhydrides. The resulting poly(amic acid)s possess logarithmic viscosities in the range of 1.47–0.54 dL/g . The poly(amic acid) can be imidized by three methods: chemical, thermal, and a combined chemical and thermal process. The imidization temperature significantly influences the film quality and molecular weight of the polyimide .
Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical and thermal imidization techniques. This approach ensures the production of flexible polyimide films with high molecular weights and excellent thermal stability. The films exhibit decomposition temperatures ranging from 475–501°C and glass transition temperatures (Tg) over 330°C .
Chemical Reactions Analysis
Types of Reactions: CpODA undergoes various chemical reactions, including polycondensation and imidization. The polycondensation reaction involves the formation of poly(amic acid)s, which are then imidized to form polyimides .
Common Reagents and Conditions: The polycondensation reaction typically involves the use of aromatic dianhydrides and solvents such as N,N-dimethylacetamide (DMAc) and γ-butyrolactone. The imidization process can be carried out using chemical reagents or thermal methods .
Major Products Formed: The primary products formed from the reactions involving this compound are colorless polyimide films. These films possess excellent thermal stability, mechanical properties, and optical transparency, making them suitable for various high-tech applications .
Scientific Research Applications
CpODA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used to synthesize colorless polyimides, which are valuable materials for advanced optoelectronic devices, flexible display substrates, and encapsulants for electronic components . In biology and medicine, this compound derivatives have been explored as potential inhibitors of DNA ligase activity, offering new tools for DNA replication and repair studies . In industry, this compound-based polyimides are used in the production of flexible heaters for wearable sensors and other high-tech applications .
Mechanism of Action
The mechanism of action of CpODA involves its ability to undergo polycondensation and imidization reactions, leading to the formation of polyimides with unique properties. The molecular targets and pathways involved in these reactions include the interaction between the keto groups of the polymer chains and the development of the rigid polyalicyclic unit .
Comparison with Similar Compounds
CpODA is unique compared to other similar compounds due to its alicyclic tetracarboxylic dianhydride structure, which imparts excellent thermal stability and optical transparency to the resulting polyimides . Similar compounds include other tetracarboxylic dianhydrides used in polyimide synthesis, such as pyromellitic dianhydride (PMDA) and 3,3’,4,4’-benzophenonetetracarboxylic dianhydride (BTDA). this compound stands out due to its ability to form colorless polyimides with high glass transition temperatures and low coefficients of thermal expansion .
Properties
Molecular Formula |
C21H20O7 |
|---|---|
Molecular Weight |
384.4 g/mol |
InChI |
InChI=1S/C21H20O7/c22-15-11-7-3-9(13(11)17(24)27-15)20(5-7)1-2-21(19(20)26)6-8-4-10(21)14-12(8)16(23)28-18(14)25/h7-14H,1-6H2 |
InChI Key |
OVASAEXSPYGGES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3CC2C4C3C(=O)OC4=O)C(=O)C15CC6CC5C7C6C(=O)OC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


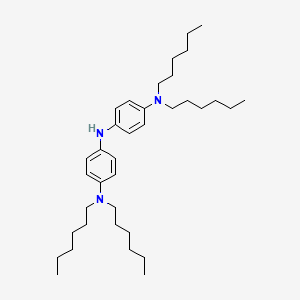
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
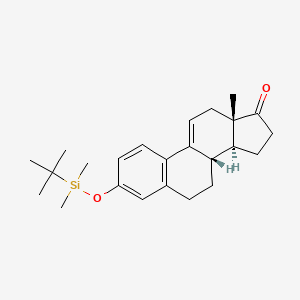
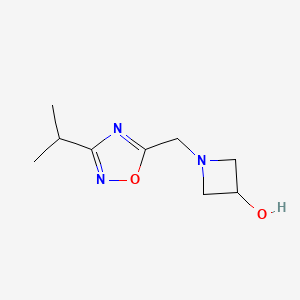
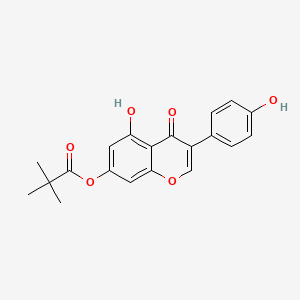
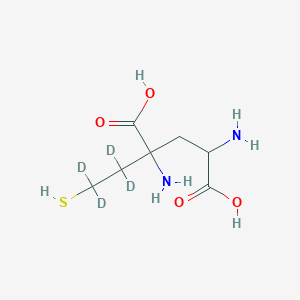
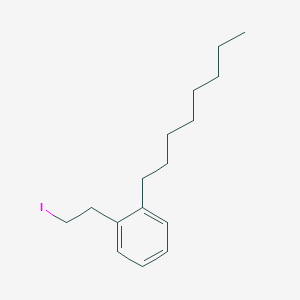

![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
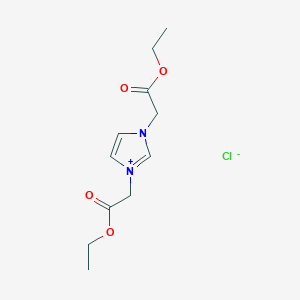
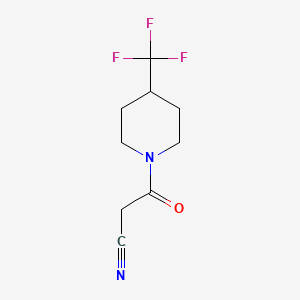
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
